Array ( [bid] => 7604853 ) Buy N-cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide

Catalog No.
S7890382
CAS No.
M.F
C18H20N4O3
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]py...

Product Name

N-cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide

IUPAC Name

N-cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H20N4O3/c23-16-10-19-13-4-1-2-5-14(13)22(16)11-17(24)21-9-3-6-15(21)18(25)20-12-7-8-12/h1-2,4-5,10,12,15H,3,6-9,11H2,(H,20,25)

InChI Key

SYXYYYHLIOMWJZ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)CN2C3=CC=CC=C3N=CC2=O)C(=O)NC4CC4

Canonical SMILES

C1CC(N(C1)C(=O)CN2C3=CC=CC=C3N=CC2=O)C(=O)NC4CC4
N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is a chemical compound that was first synthesized and characterized by scientists at GlaxoSmithKline (GSK) in 2011. GSK-872 is a potent and selective inhibitor of AMPK kinase activity, which is a crucial intracellular signal of metabolic stress in mammalian cells. AMPK kinase plays a key role in regulating glucose and lipid metabolism in response to cellular energy status. Inhibition of AMPK kinase activity has shown potential therapeutic effects in various metabolic disorders such as diabetes, obesity, and cancer.
The molecular weight of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is 469.55 g/mol. The compound is typically a white crystalline solid that is soluble in DMSO, ethanol, and methanol. The melting point of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is reported to be around 180 °C. The compound has a logP value of 3.11 and a pKa value of 9.32. The chemical structure of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is shown in Figure 1.
The synthesis of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide involves several steps such as N-acylation, cyclization, and amidation. The detailed synthesis pathway has been published in several research articles. The compound has been characterized using various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical methods have been used to detect and quantify N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide in biological samples. These methods include LC-MS/MS, HPLC, and ELISA. In preclinical studies, LC-MS/MS has been the most commonly used analytical method to measure the concentration of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide in plasma and other biological matrices.
N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide has shown potential therapeutic effects in several diseases such as cancer, metabolic disorders, and cardiovascular diseases. In preclinical studies, the compound has demonstrated the ability to inhibit cancer cell proliferation, induce cancer cell apoptosis, and sensitize cancer cells to chemotherapy. N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide has also shown potential in treating metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease. The compound has been shown to improve glucose and lipid metabolism by inhibiting AMPK kinase activity. Additionally, N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide has been shown to have protective effects on the cardiovascular system by reducing inflammation and oxidative stress.
Several preclinical studies have reported on the safety and toxicity of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide in animal models. The compound has been shown to be well-tolerated at therapeutic doses and does not cause significant toxicity or adverse effects. However, the long-term safety and toxicity of the compound in humans are not yet fully understood and require further investigation.
N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide has various applications in scientific experiments such as:
1. Cancer research: The compound has potential as a therapeutic target for cancer treatment by inhibiting cancer cell growth and inducing apoptosis.
2. Metabolic disorder research: N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide may help treat metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.
3. Cardiovascular disease research: The compound has shown potential in treating cardiovascular diseases by reducing inflammation and oxidative stress.
N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is currently in preclinical studies for its potential use in treating various diseases such as cancer, metabolic disorders, and cardiovascular diseases. There is limited clinical data available on the use of the compound in humans.
The development of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide has potential implications in various fields of research and industry such as:
1. Pharmaceutical industry: The compound has potential as a therapeutic target for the treatment of cancer, metabolic disorders, and cardiovascular diseases.
2. Biotechnology industry: The development of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide may lead to the development of novel drugs targeting AMPK kinase.
3. Academic research: The compound's potential therapeutic effects in various diseases may lead to further research and understanding of AMPK kinase and its role in cellular metabolism.
Some limitations and future directions for research on N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide include:
1. Limited clinical studies: There is limited clinical data available on the safety and efficacy of N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide in humans.
2. Specificity: The compound's specificity for AMPK kinase inhibition needs to be further evaluated to determine its potential applications in various diseases.
3. Dosage and administration: The optimal dosage and administration route for N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide in humans are not yet established.
4. Drug formulation: The development of suitable drug formulations and delivery systems for N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is required for clinical translation.
5. Future directions: Future research should focus on further elucidating the compound's mechanism of action, optimizing its therapeutic potential, and investigating its potential applications in other diseases.
In conclusion, N-Cyclopropyl-1-[2-(2-oxoquinoxalin-1-yl)acetyl]pyrrolidine-2-carboxamide is a chemical compound with therapeutic potential in various diseases such as cancer, metabolic disorders, and cardiovascular diseases. Preclinical studies have shown promising results for the compound's future application in drug development and scientific research. Future research should focus on further elucidating its mechanism of action, optimizing its therapeutic potential, and investigating its potential applications in other diseases.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.15354051 g/mol

Monoisotopic Mass

340.15354051 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

Explore Compound Types